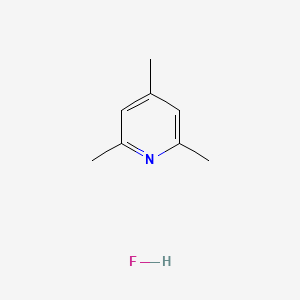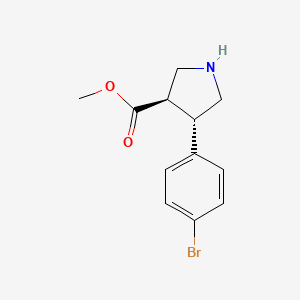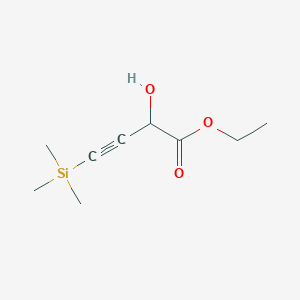
1-(3,4-dichlorophényl)-5-méthyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a pyrazole ring
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds such as dcmu, a herbicide of the aryl urea class, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .
Biochemical Pathways
Related compounds such as dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This could potentially lead to downstream effects such as reduced ATP production and impaired growth in plants.
Result of Action
Related compounds such as dcmu, by inhibiting photosynthesis, can lead to reduced plant growth .
Méthodes De Préparation
The synthesis of 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide.
Procedure: The 3,4-dichloroaniline reacts with acetylacetone to form the intermediate, which then cyclizes to form the pyrazole ring.
Purification: The final product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.
Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and alkylated products, which can be further utilized in different applications.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.
1-(3,4-Dichlorophenyl)-3-methylurea: Another related compound with different functional groups, leading to distinct chemical and biological properties.
1-(3,4-Dichlorophenyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, resulting in different applications and effects.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSHBVIHSHGDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-(Cyclohexylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B1461754.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B1461756.png)






